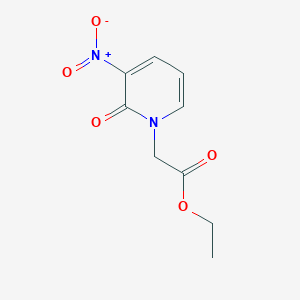

ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAVHQCGIUMCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434914 | |

| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147283-76-9 | |

| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the nitration of 2-oxopyridine with nitric acid to introduce the nitro group at the 3-position. This is followed by the reaction with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Hydrolysis: Acidic or basic aqueous solutions

Major Products

Reduction: Ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has been studied for its potential as an inhibitor of tissue transglutaminase (TGase), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases. Research indicates that derivatives of this compound can effectively inhibit TGase activity, highlighting its therapeutic potential in treating related diseases .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to this compound. For instance, compounds incorporating similar structural motifs were tested in picrotoxin-induced convulsion models, demonstrating significant anticonvulsant effects . These findings suggest that this compound may share similar pharmacological properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, making it a versatile building block in synthetic pathways.

Case Study 1: Inhibition of Tissue Transglutaminase

A study demonstrated that derivatives of this compound exhibited significant inhibition of tissue transglutaminase activity. The research utilized various concentrations of the compound to assess its efficacy, revealing a dose-dependent response that underscores its potential as a therapeutic agent .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, researchers synthesized several derivatives related to this compound. These compounds were evaluated using established animal models for seizure induction. Results indicated that certain analogues displayed enhanced protective effects against seizures compared to standard medications .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.

Comparison with Similar Compounds

Methyl Ester Analog: Methyl 2-(3-Nitro-2-oxopyridin-1(2H)-yl)acetate

- CAS : 183666-09-3

- Molecular Weight : 212.16 g/mol

- Key Differences :

- The methyl ester analog replaces the ethyl group with a methyl, reducing molecular weight by ~14 g/mol. This substitution may lower lipophilicity, impacting solubility and bioavailability.

- Both compounds share ≥95% purity, but the methyl derivative has a shorter alkyl chain, which could influence metabolic stability in biological systems .

Amino-Substituted Derivative: Ethyl 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetate

- CAS : 147283-74-7

- Molecular Weight : 196.20 g/mol

- Key Differences: The nitro group is replaced by an amino (-NH₂) group, significantly altering electronic properties. The lower molecular weight (196.20 vs. 226.19 g/mol) and reduced steric bulk may improve solubility in polar solvents .

Oxadiazole-Containing Analog: Ethyl [5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate

- CAS : 1396863-49-2

- Molecular Weight : 279.25 g/mol

- Key Differences :

Pyrazine Derivative: Ethyl 2-(3-Hydroxy-2-oxopyrazin-1(2H)-yl)acetate

- CAS : 312904-87-3

- Molecular Weight : 198.17 g/mol

- Key Differences: Replacement of the pyridine ring with pyrazine (two nitrogen atoms) modifies electronic distribution and acidity.

Structural and Functional Analysis

Physicochemical Properties

| Compound | CAS | Molecular Weight (g/mol) | Key Substituents | Purity | Solubility Trends |

|---|---|---|---|---|---|

| Ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | 147283-76-9 | 226.19 | Nitro, ethyl ester | ≥95% | Moderate in DMSO, ethanol |

| Methyl analog | 183666-09-3 | 212.16 | Nitro, methyl ester | ≥95% | Higher in water vs. ethyl |

| Amino-substituted derivative | 147283-74-7 | 196.20 | Amino, ethyl ester | Not specified | Likely higher in polar solvents |

| Oxadiazole-containing analog | 1396863-49-2 | 279.25 | Oxadiazole, ethyl ester | 95%+ | Low in water, high in DMF |

| Pyrazine derivative | 312904-87-3 | 198.17 | Hydroxy, pyrazine, ethyl ester | 95% | High in methanol, acetone |

Biological Activity

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group, which is critical for its biological activity. The presence of the nitro group can facilitate various biochemical interactions, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that derivatives of similar pyridine compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating a broad spectrum of antibacterial efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| B. subtilis | 4.69 |

| S. aureus | 5.64 |

| E. faecalis | 8.33 |

| E. coli | 13.40 |

| P. aeruginosa | 11.29 |

| S. typhi | 77.38 |

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory properties . The mechanism involves the modulation of inflammatory pathways, possibly through the inhibition of specific enzymes or cytokines involved in inflammation. Further research is needed to elucidate the precise molecular targets.

The biological activity of this compound can be attributed to its ability to undergo bioreduction , leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as HCT-15 and HT29, suggesting that this compound may also possess anticancer properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tissue transglutaminase, an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, and how are intermediates purified?

The compound can be synthesized via nitroacetate precursor routes. A general procedure involves:

- Nitroacetate alkylation : Reacting ethyl 2-nitroacetate derivatives with substituted pyridinone scaffolds under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates. Yields typically range from 60–75% for analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H NMR : Key signals include the ethoxy group (δ ~4.4 ppm, q; δ ~1.4 ppm, t) and pyridinone protons (δ ~6.5–8.5 ppm). Nitro groups deshield adjacent protons, shifting resonances downfield .

- IR Spectroscopy : Stretch frequencies for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula.

Q. What crystallization conditions optimize single-crystal growth for X-ray diffraction studies?

- Solvent systems : Slow evaporation of ethyl acetate or ethanol solutions at 4°C promotes crystal growth.

- Crystallography tools : SHELX programs (SHELXT for structure solution, SHELXL for refinement) are standard for resolving atomic coordinates . Mercury software aids in visualizing hydrogen-bonding networks and packing motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

- Case study : In pyridazine derivatives, NMR data suggested planar conformations, but X-ray crystallography revealed non-planar geometries due to steric hindrance. Refinement using SHELXL with anisotropic displacement parameters resolved such contradictions .

- Method : Cross-validate spectroscopic assignments with density functional theory (DFT)-calculated chemical shifts.

Q. What computational methods elucidate the electronic properties and reactivity of this compound?

- DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Reactivity insights : The nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic substitution at the pyridinone ring .

Q. How do substituents influence reaction mechanisms in related nitroacetate derivatives?

- Mechanistic studies : Kinetic experiments (e.g., monitoring by HPLC) and isotopic labeling (¹⁵N/¹³C) reveal nitro group reduction pathways. For example, nitroacetates undergo base-catalyzed hydrolysis to α-ketoesters, confirmed by trapping intermediates .

Q. What intermolecular interactions dominate crystal packing, and how do they affect material properties?

- Hydrogen-bonding analysis : In pyridinone analogs, N–H···O and C–H···O interactions form 2D sheets, stabilizing the lattice. Mercury’s void analysis identifies solvent-accessible volumes, critical for porosity studies .

Methodological Best Practices

Q. Table 1: Key Tools for Structural Analysis

Q. Safety Protocols in Synthesis

- Handling nitro groups : Use explosion-proof equipment and avoid open flames due to potential exothermic decomposition .

- Waste disposal : Neutralize reaction mixtures with dilute acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.